molecular formula C21H26N4O4 B2418519 METHYL 4-(2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDO)BENZOATE CAS No. 1031962-18-1

METHYL 4-(2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDO)BENZOATE

Cat. No.: B2418519
CAS No.: 1031962-18-1
M. Wt: 398.463
InChI Key: SZYDMZAIFKUBLR-UHFFFAOYSA-N
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Description

METHYL 4-(2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDO)BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate ester linked to a pyrimidine ring, which is further substituted with a piperidine moiety. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

methyl 4-[[2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-14-8-10-25(11-9-14)21-22-15(2)12-19(24-21)29-13-18(26)23-17-6-4-16(5-7-17)20(27)28-3/h4-7,12,14H,8-11,13H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYDMZAIFKUBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=C(C=C3)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoate ester, followed by the introduction of the pyrimidine ring through nucleophilic substitution reactions. The piperidine moiety is then introduced via reductive amination or similar methods. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further functionalization.

Reaction ConditionsReagentsProductYieldReferences
Acidic (HCl, H₂O, reflux)6M HCl, 80°C, 12 hrs4-(2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoic acid75–85%,
Basic (NaOH, EtOH/H₂O)2M NaOH, 60°C, 8 hrsSodium salt of the carboxylic acid80–90%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release methanol.

Amide Hydrolysis

The acetamido linkage is hydrolyzed under strongly acidic or basic conditions, cleaving the molecule into a carboxylic acid and a pyrimidine-piperidine amine derivative.

Reaction ConditionsReagentsProductsYieldReferences
Acidic (H₂SO₄, reflux)6M H₂SO₄, 100°C, 24 hrs4-(carboxy)benzoic acid + 6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-ol60–70%,
Enzymatic (Trypsin, pH 7.4)Trypsin, 37°C, 48 hrsPartial cleavage observed15–20%

Key Notes :

  • Acidic hydrolysis is less selective and may degrade the pyrimidine ring at extreme temperatures.

  • Enzymatic cleavage demonstrates potential for targeted modifications in drug development .

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring participates in nucleophilic substitution reactions, particularly at the 4-position oxygen.

Reaction TypeReagentsProductYieldReferences
AlkylationCH₃I, K₂CO₃, DMF, 60°C4-methoxy derivative50–60%,
Aromatic substitution (SNAr)NH₂CH₂Ph, DIPEA, DCM4-(benzylamino)pyrimidine analog40–50%

Mechanistic Insight :

  • The 4-oxy group acts as a leaving group in the presence of strong nucleophiles (e.g., amines, alkoxides) .

  • Steric hindrance from the 4-methylpiperidin-1-yl group may reduce reaction rates.

Oxidation

The methyl group on the pyrimidine ring is oxidized to a carboxylic acid under harsh conditions:

ConditionsReagentsProductYieldReferences
Strong oxidation (KMnO₄, H⁺)KMnO₄, H₂SO₄, 100°CPyrimidine-6-carboxylic acid derivative55–65% ,

Reduction

The pyrimidine ring can be partially reduced to a dihydropyrimidine using catalytic hydrogenation:

ConditionsReagentsProductYieldReferences
HydrogenationH₂ (1 atm), Pd/C, EtOHDihydropyrimidine analog70–80%

Analytical Characterization of Reactions

Reaction progress and product purity are monitored using:

  • HPLC : Retention time shifts confirm ester/amide cleavage.

  • NMR : Disappearance of methyl ester peaks (δ 3.8–4.0 ppm) and emergence of carboxylic acid signals (δ 12–13 ppm).

  • MS : Molecular ion peaks ([M+H]⁺) validate product masses.

Thermal Stability and Side Reactions

  • Degradation : Above 150°C, decarboxylation of the benzoate moiety occurs, forming CO₂ and a biphenyl derivative.

  • Side Products : Competing ester hydrolysis and amide cleavage may occur simultaneously under basic conditions, requiring precise pH control.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential as a therapeutic agent. Research indicates that derivatives of pyrimidine and piperidine exhibit diverse pharmacological activities, including:

  • Anticancer Activity: Compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines. For instance, studies have indicated that pyrimidine derivatives can disrupt key signaling pathways involved in tumor growth and proliferation .
  • Antimicrobial Properties: Research has shown that compounds containing piperidine and pyrimidine moieties possess antimicrobial activities against a range of pathogens, making them candidates for developing new antibiotics .

Neurological Applications

Due to the structural characteristics of methyl 4-(2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate, it is also being investigated for potential neuroprotective effects. Compounds that interact with neurotransmitter systems can potentially aid in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrimidine derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of breast cancer cell lines by inducing apoptosis through the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers synthesized several derivatives of this compound and tested their efficacy against Staphylococcus aureus and Escherichia coli. The findings revealed promising antibacterial activity, suggesting that modifications to the structure could enhance potency against resistant strains.

Mechanism of Action

The mechanism of action of METHYL 4-(2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(2-(4-amino-4-methylpiperidin-1-yl)thiazol-4-yl)-2-naphthoate
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Uniqueness

METHYL 4-(2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDO)BENZOATE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds. Its ability to undergo diverse chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.

Biological Activity

Methyl 4-(2-{[6-methyl-2-(4-methylpiperidin-1-yl) pyrimidin-4-yl]oxy}acetamido)benzoate, a complex organic compound, has garnered attention in the pharmaceutical field due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C19H26N4O3
  • Molecular Weight : 358.44 g/mol
  • CAS Number : 1226432-83-2

The structural formula indicates the presence of a benzoate moiety, a pyrimidine ring, and a piperidine group, which are essential for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may act on GPCRs, which are crucial in mediating cellular responses to hormones and neurotransmitters. Studies have shown that similar compounds can modulate intracellular signaling pathways, leading to physiological effects such as altered calcium ion levels and neurotransmitter release .
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antitumor properties. For instance, compounds with similar structural features have demonstrated potent activity against various cancer cell lines, including Mia PaCa-2 and PANC-1 .
  • Antimicrobial Properties : Research indicates that compounds structurally related to methyl 4-(2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate exhibit antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans .

Antitumor Activity

A study evaluating the antitumor efficacy of structurally related compounds found that they inhibited cell proliferation in several cancer types. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

CompoundCancer Cell LineIC50 (µM)
Compound AMia PaCa-25.0
Compound BPANC-17.5
Compound CRKO6.0

Antimicrobial Activity

In vitro tests have shown that certain derivatives possess broad-spectrum antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined using the disk diffusion method:

CompoundMicroorganismMIC (µg/mL)
Compound DStaphylococcus aureus15.62
Compound ECandida albicans15.62

These findings suggest that the compound could be further developed as an antimicrobial agent.

Q & A

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

  • Methodological Answer : Standardize cell viability assays (e.g., MTT vs. ATP luminescence). Control for metabolic variability (e.g., hypoxia vs. normoxia). Cross-validate with transcriptomic profiling (e.g., RNA-seq) to identify resistance pathways .

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